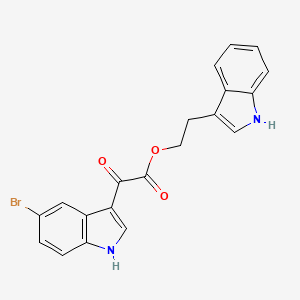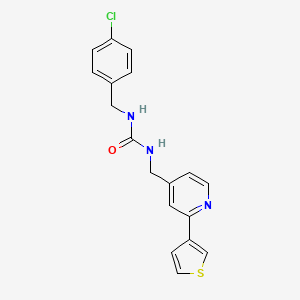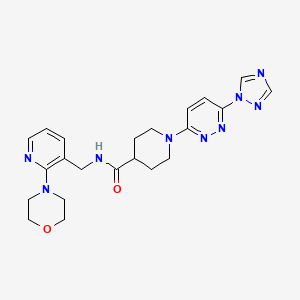![molecular formula C21H17FN2O3S B2986654 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326900-79-1](/img/no-structure.png)
3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-c]pyran are classes of compounds that have been studied for their potential applications in various fields . They have been designed and synthesized as part of programs to develop new antitubercular agents and chemosensors .
Synthesis Analysis
The synthesis of similar compounds involves designing and creating the compounds, then screening them against certain targets . For example, a number of thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria .Molecular Structure Analysis
The molecular structure of these compounds is confirmed using spectroscopic methods . The structure of a similar compound, thieno[3,2-c]pyran P, was confirmed using single X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex. For instance, Zn2+ ions interact with thieno[3,2-c]pyran to afford a complex which enhances the weak emissive properties of the chemosensor .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often studied using various techniques. For example, Fourier transform infrared spectroscopy (FTIR), NMR, and Job plot studies were used to investigate the binding phenomenon of thieno[3,2-c]pyran P and Zn2+ .Aplicaciones Científicas De Investigación
Cancer Treatment
Thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors for various cancer cell lines, showing promise as potential anticancer agents .
Antimycobacterial Agents
Some thieno[3,2-d]pyrimidine derivatives have been designed and screened for activity against Mycobacterium tuberculosis, indicating potential use as antitubercular agents .
Chemosensors
Certain thieno[3,2-d]pyrimidine derivatives have been synthesized as chemosensors for selective recognition of ions like Zn2+, which could have applications in environmental monitoring or medical diagnostics .
Electron Deficient Moieties
Derivatives like benzo[4,5]thieno[2,3-b]pyridine have been developed as electron-deficient moieties for high triplet energy materials, which could be used in organic electronics .
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 3-(4-ethoxyphenyl)thiophene-2-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "3-(4-ethoxyphenyl)thiophene-2-carboxylic acid", "Acetic anhydride", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 3-(4-ethoxyphenyl)thiophene-2-carboxylic acid in the presence of acetic anhydride and sulfuric acid to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thiophene-2-carboxylic acid.", "Step 2: Cyclization of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thiophene-2-carboxylic acid with sodium hydroxide in ethanol to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-2(1H)-one.", "Step 3: Oxidation of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-2(1H)-one with hydrogen peroxide in the presence of sulfuric acid to form 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Purification of the final product by recrystallization from diethyl ether." ] } | |
Número CAS |
1326900-79-1 |
Nombre del producto |
3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C21H17FN2O3S |
Peso molecular |
396.44 |
Nombre IUPAC |
3-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O3S/c1-2-27-17-9-7-16(8-10-17)24-20(25)19-18(11-12-28-19)23(21(24)26)13-14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3 |
Clave InChI |
NZAAOULKVLCNCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2986575.png)


![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)


![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2986588.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2986592.png)
